molecular formula C9H19N3O B7974398 N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide

N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide

Cat. No.: B7974398
M. Wt: 185.27 g/mol
InChI Key: PPYBTQCKHLMEKP-UHFFFAOYSA-N
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Description

N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C8H17N3O. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide typically involves the reaction of N-methylpiperidine with formaldehyde and methylamine. The process can be summarized as follows:

    Starting Materials: N-methylpiperidine, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature, often around 60-80°C.

    Procedure: N-methylpiperidine is first reacted with formaldehyde to form an intermediate, which is then treated with methylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine: A precursor in the synthesis of N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide.

    N-methyl-4-aminopiperidine: A structurally similar compound with different functional groups.

    N-methyl-4-nitropiperidine: Another derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-methyl-4-(methylaminomethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10-7-8-3-5-12(6-4-8)9(13)11-2/h8,10H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYBTQCKHLMEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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